N-{3-[(PYRAZIN-2-YL)FORMAMIDO]PROPYL}PYRAZINE-2-CARBOXAMIDE
Overview
Description
N-{3-[(PYRAZIN-2-YL)FORMAMIDO]PROPYL}PYRAZINE-2-CARBOXAMIDE is a compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . This compound, in particular, has shown potential in various scientific research applications, including its use as an anti-tubercular agent .
Scientific Research Applications
N-{3-[(PYRAZIN-2-YL)FORMAMIDO]PROPYL}PYRAZINE-2-CARBOXAMIDE has been extensively studied for its anti-tubercular activity. It has shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tubercular drugs . . This compound’s versatility makes it valuable in medicinal chemistry research and drug discovery.
Preparation Methods
The synthesis of N-{3-[(PYRAZIN-2-YL)FORMAMIDO]PROPYL}PYRAZINE-2-CARBOXAMIDE typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride, which is then treated with amines to form pyrazine-2-carboxamides . Another method involves the use of the Yamaguchi reaction, which includes the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of the Yamaguchi reagent and 4-dimethylaminopyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-{3-[(PYRAZIN-2-YL)FORMAMIDO]PROPYL}PYRAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, amines, and various boronic acids/pinacol esters for Suzuki cross-coupling reactions . Major products formed from these reactions include substituted pyrazine derivatives, which can be further analyzed using NMR and mass spectrometry .
Mechanism of Action
The mechanism of action of N-{3-[(PYRAZIN-2-YL)FORMAMIDO]PROPYL}PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, pyrazinamide, a related compound, gets activated to pyrazinoic acid in the bacilli, where it interferes with fatty acid synthase FAS I, disrupting the bacterium’s ability to synthesize new fatty acids required for growth and replication . Similar mechanisms may be involved for this compound, targeting essential pathways in Mycobacterium tuberculosis.
Comparison with Similar Compounds
N-{3-[(PYRAZIN-2-YL)FORMAMIDO]PROPYL}PYRAZINE-2-CARBOXAMIDE can be compared with other pyrazine derivatives, such as pyrazinamide, N-(4-chlorophenyl)pyrazine-2-carboxamide, and N-(4-fluorobenzyl)pyrazine-2-carboxamide . These compounds share similar structural features but may differ in their biological activities and pharmacological effects. For example, pyrazinamide is a well-known anti-tubercular agent, while other derivatives may exhibit different levels of activity against Mycobacterium tuberculosis or other pathogens .
Properties
IUPAC Name |
N-[3-(pyrazine-2-carbonylamino)propyl]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-12(10-8-14-4-6-16-10)18-2-1-3-19-13(21)11-9-15-5-7-17-11/h4-9H,1-3H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWNOZKJJFYIMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCNC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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